Product packaging for Mono[2-(carboxymethyl)hexyl] Phthalate(Cat. No.:CAS No. 82975-93-7)

Mono[2-(carboxymethyl)hexyl] Phthalate

Cat. No.: B128017
CAS No.: 82975-93-7
M. Wt: 308.33 g/mol
InChI Key: CCNOZWPVQWCJFK-UHFFFAOYSA-N
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Description

Contextualization as a Major Metabolite of Di(2-ethylhexyl) Phthalate (B1215562) (DEHP)

MCMHP is recognized as a major oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP). nih.gov DEHP is a manufactured chemical that is extensively used as a plasticizer to enhance the flexibility and durability of various polymer products. Consequently, human exposure to DEHP is widespread. Once DEHP enters the body, it undergoes a complex metabolic process. Initially, it is hydrolyzed to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). Subsequently, MEHP is further oxidized to form several secondary metabolites, including MCMHP. nih.gov

Scientific studies have demonstrated that oxidative metabolites like MCMHP are often present in higher concentrations in urine compared to MEHP. nih.gov This makes them particularly valuable for assessing human exposure to DEHP. In one study involving 129 adults, MCMHP was detected in 100% of the urine samples analyzed, underscoring its prevalence as a DEHP metabolite. nih.gov

Significance in Environmental and Exposure Science Research

The significance of MCMHP in environmental and exposure science is directly tied to the ubiquity of its parent compound, DEHP. DEHP can be released into the environment from various sources, including industrial emissions and the leaching of plastic products. While MCMHP itself is not typically monitored in environmental samples like air or water, its detection in human biological samples serves as a reliable indicator of DEHP exposure from environmental sources.

Research has shown a correlation between the use of products containing DEHP and the levels of its metabolites in the human body. For instance, a study conducted in Shanghai found that the consumption of food packaged in plastic was associated with increased urinary concentrations of several phthalate metabolites, including MCMHP. besjournal.com This highlights the role of dietary exposure from food packaging as a significant pathway for DEHP intake, which is then reflected in the levels of its metabolites like MCMHP.

Role as a Biomarker in Biomonitoring Studies

MCMHP plays a crucial role as a biomarker in human biomonitoring studies, which are designed to assess the extent of human exposure to various chemicals. Due to its high detection frequency and relatively high concentrations in urine, MCMHP is considered a reliable and sensitive biomarker of DEHP exposure. nih.gov Its measurement in urine provides a non-invasive method for quantifying the internal dose of DEHP in diverse populations.

Numerous biomonitoring studies across the globe have included MCMHP in their panel of analyzed phthalate metabolites. These studies provide valuable data on the exposure levels in different demographics and geographic locations. For example, a Swedish study on first-time mothers reported the urinary concentrations of MCMHP, providing insights into the exposure levels in this specific population. A study of adults in the United States also confirmed the widespread detection of MCMHP. nih.gov Furthermore, research has begun to explore the associations between urinary concentrations of MCMHP and various health-related outcomes. For instance, a study of adults in Shanghai reported a link between higher urinary levels of MCMHP and an increased likelihood of hyperlipidemia. mdpi.com

The data from these biomonitoring studies are essential for understanding the extent of public exposure to DEHP and for informing public health policies aimed at reducing exposure to this common environmental contaminant.

Research Findings from Biomonitoring Studies

The following tables present data on the urinary concentrations of Mono[2-(carboxymethyl)hexyl] Phthalate (MCMHP) from various biomonitoring studies. These findings illustrate the prevalence of DEHP exposure across different populations.

Table 1: Urinary Concentrations of MCMHP in a Swedish Study of First-Time Mothers (n=178)

Statistic Concentration (ng/mL)
Mean 15
Standard Deviation 17
Median 10
Range 1.9 - 130

Data sourced from a 2016 report to the Swedish EPA.

Table 2: Detection and Concentration of MCMHP in a European Biomonitoring Study

Population Detection Frequency Median Concentration (ng/mL)
Males (n=44) >88% 12.3
Females (n=100) >88% 7.3

Data reflects specific gravity adjusted concentrations.

Table 3: Urinary Concentrations of MCMHP in a Study of Shanghai Adults (n=2330)

Statistic Concentration (µg/g creatinine)
Geometric Mean 11.23
25th Percentile 6.54
50th Percentile (Median) 11.64
75th Percentile 20.26
95th Percentile 46.85

Detection rate for MCMHP in this study was 96.6%.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O6 B128017 Mono[2-(carboxymethyl)hexyl] Phthalate CAS No. 82975-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(carboxymethyl)hexoxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNOZWPVQWCJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003038
Record name 2-({[2-(Carboxymethyl)hexyl]oxy}carbonyl)benzoic acid
Source EPA DSSTox
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Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82975-93-7
Record name Mono[2-(carboxymethyl)hexyl] phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82975-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1-(2-(carboxymethyl)hexyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082975937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[2-(Carboxymethyl)hexyl]oxy}carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation and Metabolic Pathways of Mono 2 Carboxymethyl Hexyl Phthalate

Biotransformation of Di(2-ethylhexyl) Phthalate (B1215562) to Monoesters

The metabolic journey of DEHP begins with its conversion to monoester metabolites, a crucial first step that precedes further oxidation.

Initial Hydrolysis by Esterases and Lipases

Upon entering the body, DEHP is rapidly hydrolyzed into its primary metabolite, Mono(2-ethylhexyl) phthalate (MEHP), and 2-ethylhexanol. researchgate.net This initial de-esterification is catalyzed by non-specific enzymes, particularly carboxylesterases and lipases, which are abundant in the intestines and liver. researchgate.netmdpi.com The activity of these enzymes cleaves one of the two ethylhexyl ester bonds of the DEHP molecule, a critical activation step as MEHP is considered more biologically active than its parent compound. researchgate.netresearchgate.net

Oxidative Metabolism of Mono(2-ethylhexyl) Phthalate (MEHP) to Mono[2-(carboxymethyl)hexyl] Phthalate

Following its formation, MEHP undergoes extensive oxidative metabolism, leading to the creation of several secondary metabolites, including MCMHP. This oxidative cascade primarily involves enzymes from the Cytochrome P450 superfamily, followed by dehydrogenases.

Role of Cytochrome P450 (CYP) Enzymes in Side Chain Hydroxylation

The conversion of MEHP to MCMHP is initiated by the hydroxylation of the ethylhexyl side chain, a reaction catalyzed by Cytochrome P450 (CYP) monooxygenases. researchgate.netnih.gov These enzymes introduce a hydroxyl group onto the alkyl chain, primarily at the ω and ω-1 positions. nih.govnih.gov In vitro studies using human liver microsomes have identified specific CYP isozymes involved in this process. Notably, CYP2C9 and CYP2C19 have been shown to be major contributors to the formation of hydroxylated MEHP metabolites, such as mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP). nih.gov The activity of these CYP enzymes is the rate-limiting step in the oxidative metabolism of MEHP.

Subsequent Oxidation Steps to Carboxylic Acid Moiety

The hydroxylated intermediates of MEHP are further oxidized to form a carboxylic acid group, resulting in the formation of MCMHP. This process involves a sequential two-step oxidation. First, the newly introduced hydroxyl group is oxidized to an aldehyde. This reaction is catalyzed by alcohol dehydrogenases (ADHs). psu.edunih.govnih.gov Subsequently, the aldehyde group is further oxidized to a carboxylic acid moiety by aldehyde dehydrogenases (ALDHs), completing the formation of MCMHP. psu.edunih.govnih.gov This final oxidation step renders the molecule more water-soluble, facilitating its eventual excretion from the body.

Comparative Metabolic Pathways Across Biological Systems

The metabolic fate of DEHP and its metabolites can vary significantly among different species, leading to differences in the profile and quantity of excreted metabolites.

Interspecies Differences in Metabolic Conversion Efficiency

Significant interspecies differences have been observed in the enzymatic activities governing the metabolism of DEHP. For instance, studies comparing human and mouse liver microsomes have revealed notable variations in the efficiency of key metabolic enzymes. researchgate.net Microsomal lipase (B570770) activity, responsible for the initial hydrolysis of DEHP to MEHP, is significantly lower in humans compared to mice.

Further along the metabolic pathway, the activities of enzymes involved in the oxidation and conjugation of MEHP also differ. For example, microsomal UDP-glucuronosyltransferase (UGT) activity is about six times lower in humans than in mice, while cytosolic aldehyde dehydrogenase (ALDH) activity in humans is approximately half of that in mice. researchgate.net Conversely, alcohol dehydrogenase (ADH) activity is reportedly two-fold higher in humans. researchgate.net These enzymatic differences contribute to distinct urinary metabolite profiles between species. In humans, the major metabolic pathway appears to favor the formation of metabolites like mono(2-ethyl-5-oxohexyl)phthalate (B134464) (5oxo-MEHP) and mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP), whereas the conversion of MEHP to MCMHP (2cx-MMHP) is considered a more prominent pathway in mice. nih.gov

EnzymeHuman vs. Mouse Activity
Microsomal Lipase (Vmax/Km)1/7th of mouse activity
Microsomal UGT1/6th of mouse activity
Cytosolic ALDH1/2 of mouse activity
Alcohol Dehydrogenase (ADH)2-fold higher than mouse activity

Identification of Major and Minor Metabolic Routes for this Compound

The metabolic pathways of MEHP, leading to various oxidized products including MCMHP, exhibit significant species-specific differences, particularly between rodents and humans. researchgate.net Research has identified distinct major and minor routes of MEHP metabolism in different species.

In mice, the conversion of MEHP to MCMHP (2cx-MMHP) represents a major metabolic pathway. researchgate.net However, in humans, this specific pathway is considered to be a minor route. researchgate.net The primary, or major, metabolic routes for MEHP in humans involve oxidation at the 5th carbon position of the hexyl chain. This leads to the formation of other prominent metabolites such as:

Mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP)

Mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP)

Mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP) researchgate.net

Therefore, while MCMHP is a recognized urinary metabolite of DEHP in humans and serves as a biomarker for exposure assessment, it is not the most abundant secondary metabolite formed. chemicalbook.comebi.ac.uk The quantification of various DEHP metabolites in urine, including MCMHP, helps to provide a comprehensive picture of the internal dose of DEHP and to understand the metabolic handling of this ubiquitous environmental compound. ebi.ac.uknih.gov

The table below summarizes the key metabolic routes from the primary metabolite MEHP.

Metabolic Route Resulting Metabolite Classification in Humans Classification in Mice
Oxidation of the 2-ethyl side chainThis compound (MCMHP/2cx-MMHP)MinorMajor
Oxidation of the hexyl chain at C5Mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP)MajorNot specified as major
Oxidation of the hexyl chain at C5Mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP)MajorNot specified as major
Hydroxylation of the hexyl chain at C5Mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP)IntermediateIntermediate

Analytical Methodologies for Quantification of Mono 2 Carboxymethyl Hexyl Phthalate

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical first step in the bioanalytical process, designed to extract the desired analyte from complex matrices like urine or serum and eliminate interfering substances. nih.gov For MCMHP, which is often present in conjugated forms and at low concentrations, multi-step preparation procedures are standard.

In the human body, phthalate (B1215562) metabolites like MCMHP undergo phase II metabolism, where they are conjugated with glucuronic acid to increase their water solubility and facilitate excretion in urine. nih.govcovachem.com This process forms glucuronide conjugates, which are not always directly measurable by common analytical techniques. Therefore, a hydrolysis step is necessary to cleave the glucuronide group and liberate the free form of the metabolite for accurate quantification. nih.gov

Enzymatic hydrolysis is the preferred method over chemical hydrolysis as it uses gentler conditions, reducing the risk of analyte degradation. kurabiotech.comgoogle.com The most commonly used enzyme for this purpose is β-glucuronidase, often sourced from Helix pomatia or abalone. kurabiotech.comnih.gov The procedure involves incubating the urine sample with the enzyme solution under optimized conditions of pH, temperature, and time. kurabiotech.com For instance, a study on various urinary biomarkers found that complete deconjugation could be achieved by incubating samples with β-glucuronidase from Helix pomatia (≥ 30 units/μL of urine) for 4 hours at 37°C. nih.gov The efficiency of the hydrolysis can vary significantly depending on the enzyme source, the specific conjugate, pH, and temperature, necessitating careful optimization for each analytical method. kurabiotech.com

To enhance throughput and reduce manual sample handling, automated on-line extraction and clean-up procedures are frequently employed. nih.gov On-line solid-phase extraction (SPE) coupled directly to a liquid chromatography system is a powerful technique for analyzing phthalate metabolites in urine. nih.govresearchgate.net This approach automates the extraction, preconcentration, and clean-up steps, minimizing the potential for contamination and improving reproducibility. nih.govresearchgate.net

A notable application for the analysis of DEHP metabolites, including MCMHP, involves the use of a column-switching high-performance liquid chromatography (HPLC) method. ebi.ac.uk This system utilizes a Restricted Access Material (RAM) column for the on-line extraction of the analytes directly from the urinary matrix. ebi.ac.uk The RAM column traps the analytes of interest while allowing larger molecules like proteins to be washed away, providing an effective clean-up. ebi.ac.uk Following extraction on the RAM column, the analytes are transferred to a separate analytical column for chromatographic separation. ebi.ac.uk This automated process allows for high sensitivity, with limits of detection in the sub-ng/mL range, and high throughput, making it suitable for large-scale epidemiological studies. nih.govresearchgate.netebi.ac.uk

ParameterValue/DescriptionReference
Technique On-line Solid-Phase Extraction (SPE) coupled with HPLC-MS/MS nih.gov
Sample Volume 100 µL of urine nih.gov
Extraction Column Silica-based monolithic column nih.gov
Benefit Automated pretreatment, minimal sample handling, high throughput nih.govresearchgate.net
Run Time 27 minutes (including preconcentration) researchgate.net
Detection Limits 0.11 to 0.90 ng/mL for various phthalate metabolites nih.govresearchgate.net
Recoveries Approximately 100% nih.govresearchgate.net

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases. nih.govmdpi.com For phthalate metabolites, LLE is often performed after enzymatic hydrolysis to extract the liberated analytes from the aqueous urine matrix into an organic solvent. publisso.de For example, metabolites of di(2‑propylheptyl) phthalate have been extracted from urine using tert-butyl methyl ether. publisso.de

In some protocols, particularly for serum samples, an acidic extraction is performed. The sample is acidified to ensure that the carboxylic acid groups on metabolites like MCMHP are protonated, making them less polar and more readily extractable into an organic solvent. One method for analyzing DEHP and its primary metabolite in serum involved extraction with acetone (B3395972) followed by a hexane (B92381) extraction under acidic conditions. nih.gov While effective, LLE can be labor-intensive and require significant volumes of organic solvents compared to modern microextraction techniques. mdpi.com

Advanced Chromatographic and Spectrometric Approaches

Following sample preparation, highly selective and sensitive analytical instrumentation is required to separate MCMHP from other related metabolites and to quantify it with a high degree of accuracy and precision.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark technique for the quantification of phthalate metabolites in biological samples. nih.govresearchgate.net This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS analysis of MCMHP, the sample extract is injected into an HPLC system, where the metabolites are separated on a chromatographic column, often a C18 reversed-phase column. ilacadofsci.comscispace.com The separated compounds then enter the mass spectrometer. The mass spectrometer is typically operated in negative ion mode using electrospray ionization (ESI), which is well-suited for acidic molecules like MCMHP. ebi.ac.uk

Quantification is achieved using tandem mass spectrometry (MS/MS), often in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion for MCMHP, fragmenting it, and then monitoring a specific product ion. nih.gov This process is highly selective and minimizes interference from the sample matrix. nih.gov Accuracy is further enhanced by using isotope dilution, where a stable isotope-labeled internal standard of MCMHP is added to the sample at the beginning of the preparation process to correct for any analyte loss during the procedure. ebi.ac.uk

ParameterDescriptionReference
Instrumentation High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) ebi.ac.uknih.gov
Ionization Electrospray Ionization (ESI), typically in negative ion mode ebi.ac.uk
Quantification Isotope dilution with stable isotope-labeled internal standards ebi.ac.uk
Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) nih.gov
Limit of Detection As low as 0.25 µg/L (0.25 ng/mL) for MCMHP ebi.ac.uk
Key Advantage High selectivity and sensitivity, minimizing matrix effects nih.gov

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography. UPLC systems use columns packed with smaller particles (typically sub-2 µm) and operate at higher pressures than conventional HPLC systems. measurlabs.com This results in several key advantages, including significantly faster analysis times, improved chromatographic resolution (sharper and narrower peaks), and increased sensitivity. measurlabs.comlabmedica.com

Quantification Strategies and Internal Standard Utilization

The accurate quantification of Mono[2-(carboxymethyl)hexyl] Phthalate, a key metabolite of the plasticizer Di(2-ethylhexyl)phthalate (DEHP), relies heavily on robust analytical methodologies capable of detecting trace levels in complex biological matrices such as urine. oup.commdpi.com The measurement of urinary phthalate metabolites is preferred over the parent compounds to minimize the impact of background contamination that is rampant in laboratory settings. oup.comcdc.gov

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope dilution mass spectrometry (IDMS), particularly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as the gold standard for the quantification of MCMHP and other phthalate metabolites. This technique offers high selectivity and sensitivity, enabling the accurate measurement of low-concentration analytes in complex biological samples. researchgate.netuq.edu.au The core principle of IDMS involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard. This standard behaves almost identically to the native analyte during sample preparation, extraction, and ionization, thus effectively compensating for any matrix effects or variations in instrument response. uq.edu.au

Table 1: Performance of Laboratories in an Interlaboratory Comparison for Phthalate Metabolite Analysis

Biomarker Group Average Interlaboratory Reproducibility (%) Improved Reproducibility in Consistently Satisfactory Labs (%) Average Satisfactory Performance Rate (%)
Single-Isomer Phthalates (e.g., DEHP metabolites) 24 17 90
Mixed-Isomer Phthalates 43 26 90

This table is generated based on data from the HBM4EU project, which assesses the proficiency of laboratories in analyzing various biomarkers, including phthalate metabolites. nih.gov

Selection and Synthesis of Deuterium-Labeled Standards

The cornerstone of the isotope dilution technique is the availability of a high-purity, stable isotope-labeled internal standard. For the analysis of MCMHP, this compound-d4 (MCMHP-d4) is the most commonly utilized internal standard. clearsynth.comlgcstandards.com In this standard, four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612) atoms. This mass shift allows the mass spectrometer to distinguish between the native analyte and the internal standard, while their chemical and physical properties remain nearly identical.

The synthesis of such deuterium-labeled standards is a complex process that is typically carried out by specialized chemical companies. While detailed proprietary synthesis routes are not always publicly disclosed, the general approach involves introducing the deuterium label at a stable position within the molecule to prevent any back-exchange of deuterium for hydrogen during the analytical process. The purity and isotopic enrichment of the standard are critical for ensuring the accuracy of the quantification. Commercially available MCMHP-d4 is characterized by its chemical formula, C₁₆H₁₆D₄O₆, and a molecular weight of approximately 312.35 g/mol . clearsynth.com

Challenges and Considerations in Analytical Measurement Precision

Despite the advancements in analytical instrumentation, the precise and accurate quantification of MCMHP is not without its challenges. The ubiquitous nature of phthalates presents a significant hurdle in the form of background contamination, which can lead to overestimated concentrations or false-positive results. oup.comcdc.gov

Toxicokinetics and Biomonitoring of Mono 2 Carboxymethyl Hexyl Phthalate

Absorption, Distribution, and Excretion Profiles in Biological Systems

Mono[2-(carboxymethyl)hexyl] phthalate (B1215562) is not directly absorbed by the body. Instead, it is a product of the metabolism of its parent compound, Di(2-ethylhexyl) phthalate (DEHP). Following ingestion, inhalation, or dermal contact, DEHP is rapidly absorbed and hydrolyzed by lipases in the intestines and other tissues into Mono(2-ethylhexyl) phthalate (MEHP). tandfonline.com MEHP, the primary metabolite, is then absorbed into the bloodstream and distributed throughout the body.

In the liver and other tissues, MEHP undergoes further metabolism through oxidation of its alkyl side-chain. tandfonline.com This secondary metabolic process, involving cytochrome P450 enzymes, results in the formation of several oxidized metabolites, including MCMHP. cdc.gov Once formed, MCMHP is distributed via the circulatory system to various tissues before being eliminated from the body. The final phase is excretion, which primarily occurs through the kidneys, with metabolites being expelled in the urine. cdc.gov

Elimination Kinetics and Half-life Determination

The elimination of phthalate metabolites from the human body is generally rapid. Studies on the toxicokinetics of DEHP metabolites show that they have short terminal elimination half-lives, typically in the range of hours. While specific half-life data for MCMHP is limited, one study estimated the elimination half-life for MCMHP in serum to be 5 hours or more. This rapid clearance means that urinary levels of MCMHP reflect recent exposures, typically within the last 24 to 48 hours.

Urinary excretion is the main pathway for the elimination of MCMHP and other DEHP metabolites. MCMHP is considered one of the major metabolites of DEHP found in urine. ebi.ac.uk Research has shown that the excretion profile of DEHP metabolites can vary, but oxidized metabolites like MCMHP are consistently detected.

An important aspect of its excretion is the form in which it appears in urine. Phthalate metabolites can be excreted in their "free" form or as a glucuronide conjugate. Studies have demonstrated that for carboxylated DEHP metabolites like MCMHP, the percentage of the unglucuronidated free form excreted in urine is higher compared to alcoholic and ketonic metabolites. nih.gov This characteristic is relevant for the analytical methods used in biomonitoring studies.

Biomonitoring Applications for Internal Exposure Assessment

Biomonitoring involves measuring environmental chemicals or their metabolites in human specimens like urine, blood, or hair to assess internal exposure. MCMHP is a key analyte in biomonitoring studies aimed at quantifying human exposure to DEHP.

MCMHP is frequently detected and quantified in human urine using advanced analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method allows for sensitive and specific measurement of the metabolite even at low environmental exposure levels.

Numerous biomonitoring studies have demonstrated the prevalence of MCMHP in the general population. In one study of 129 adults, MCMHP was detected in 100% of the urine samples analyzed, highlighting its reliability as a marker of DEHP exposure. nih.gov Its consistent presence and relatively high concentrations compared to the primary metabolite MEHP make it an excellent candidate for assessing internal DEHP dose. nih.gov

Median Urinary Concentrations of Major DEHP Metabolites in a General Population Sample (n=19)
MetaboliteAbbreviationMedian Concentration (µg/L)
mono-(2-ethyl-5-carboxypentyl)phthalate5carboxy-MEPP85.5
mono-(2-ethyl-5-hydroxyhexyl)phthalate5OH-MEHP47.5
mono-(2-ethyl-5-oxohexyl)phthalate5oxo-MEHP39.7
mono[2-(carboxymethyl)hexyl]phthalate2carboxy-MMHP (MCMHP)~37.0
mono-(2-ethylhexyl)phthalateMEHP9.8

Data sourced from a study on the five major urinary metabolites of DEHP.

While urine is the most common matrix for phthalate biomonitoring due to its non-invasive collection and reflection of recent exposure, non-conventional matrices are being explored for their potential to provide information on long-term or prenatal exposure.

Hair: Hair analysis offers a unique advantage by providing a longer window of exposure, potentially spanning several months to years. A sensitive and reliable analytical method using LC-MS/MS has been successfully developed and validated for the determination of five DEHP metabolites, including MCMHP (also referred to as 2cx-MMHP), in human hair. nih.govresearchgate.net This development allows for the assessment of chronic or long-term DEHP exposure. nih.govresearchgate.net

Amniotic Fluid and Maternal Serum: Assessing exposure during the critical window of fetal development is of high importance. Evidence indicates that DEHP and its primary metabolite MEHP can cross the placental barrier and have been detected in amniotic fluid and cord blood. cdc.govnih.gov The presence of these precursor compounds strongly suggests that secondary metabolites like MCMHP may also be present in these matrices, although direct measurement data is less common. The documentation of DEHP and its metabolites in amniotic fluid makes these matrices viable for investigating in-utero exposure. researchgate.net

Evaluation of its Utility as a Specific Biomarker for Di(2-ethylhexyl) Phthalate Exposure

MCMHP is considered a highly useful and specific biomarker for assessing exposure to DEHP for several reasons. Human metabolism of DEHP is complex, yielding numerous metabolites, and the secondary oxidative metabolites are considered superior biomarkers compared to the primary metabolite, MEHP. nih.gov

The key advantages of using MCMHP and other oxidative metabolites include:

Higher Urinary Concentrations: The urinary levels of oxidative metabolites like MCMHP are generally much higher than those of MEHP, providing greater analytical sensitivity. nih.govnih.gov

Reduced Risk of Contamination: MEHP can be formed from DEHP present as a contaminant in dust or on lab equipment during sample collection and analysis. Because MCMHP is a product of in-vivo oxidation, its measurement is not subject to this type of external contamination, making it a more reliable marker of ingested DEHP. nih.gov

Strong Correlation: The urinary levels of all major DEHP oxidative metabolites, including MCMHP, mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), are highly correlated with each other. nih.gov This strong correlation confirms they originate from a common parent compound, DEHP, reinforcing their specificity as biomarkers. nih.gov

Together, these four oxidative metabolites comprise the vast majority (over 87%) of all DEHP metabolites measured in urine, making them the most robust and specific biomarkers for assessing DEHP exposure in human populations. nih.gov

Mechanistic Research on Mono 2 Carboxymethyl Hexyl Phthalate at the Molecular and Cellular Level

Interactions with Nuclear Hormone Receptors and Signaling Pathways

Nuclear hormone receptors are critical regulators of numerous physiological processes, and their interaction with xenobiotics is a key area of toxicological research.

The direct binding affinity and activation potential of Mono[2-(carboxymethyl)hexyl] Phthalate (B1215562) specifically for Peroxisome Proliferator-Activated Receptors (PPARs) are not extensively detailed in the current scientific literature. However, broader research into phthalate monoesters has established that these compounds can function as ligands for PPARs, particularly PPARγ. researchgate.netnih.gov Studies on the closely related DEHP metabolite, mono(2-ethylhexyl) phthalate (MEHP), have demonstrated direct binding and activation of PPARγ. nih.gov The potency of phthalate monoesters in activating PPARs often correlates with the structure and length of their side chain. nih.gov While these findings suggest a potential mechanism for DEHP metabolites, dedicated studies are required to characterize the specific binding affinity of 2-cx-MMHP for different PPAR isoforms.

The interaction between Mono[2-(carboxymethyl)hexyl] Phthalate and the human Androgen Receptor (AR) has been characterized through computational molecular docking studies. These in silico analyses provide insights into the structural basis for potential endocrine-disrupting effects.

In one study, induced fit docking was used to model the interaction of 2-cx-MMHP within the ligand-binding pocket of the AR. The results indicated that 2-cx-MMHP, along with other DEHP metabolites, effectively binds to the receptor. The binding energy of the parent compound, DEHP, was found to be similar to that of the native ligand, testosterone. The amino-acid residue interactions of the DEHP metabolites, including 2-cx-MMHP, showed a high degree of similarity (91–100%) to those of testosterone. A key finding was the formation of a common hydrogen bond with the amino acid residue Arg-752, an interaction also observed with testosterone. cell.com These structural binding data suggest that 2-cx-MMHP has the potential to interact with the Androgen Receptor, which may influence AR-mediated signaling pathways. cell.com

Table 1: Molecular Docking Interaction Details for this compound with the Androgen Receptor

Feature Description
Receptor Human Androgen Receptor (AR)
Ligand This compound (2-cx-MMHP)
Binding Location Ligand-Binding Pocket
Key Interaction Type Hydrogen Bonding, Amino-Acid Residue Interactions
Common H-Bond Residue Arg-752 (shared with testosterone and other DEHP metabolites)
Interaction Similarity High (91-100%) similarity to testosterone's residue interactions

Data sourced from molecular docking studies. cell.com

Modulation of Cellular Processes and Molecular Pathways

Beyond direct receptor binding, the influence of 2-cx-MMHP on various cellular functions is a critical aspect of its molecular toxicology profile.

Specific research detailing the influence of this compound on the regulation of lipid metabolism is limited. Studies on other DEHP metabolites have shown significant effects on lipid homeostasis. For example, MEHP has been found to promote lipid accumulation in hepatocytes and interfere with cholesterol metabolism. zgggws.comnih.gov It has also been shown to enhance lipid metabolism in other biological models. consensus.appscispace.com These effects are often linked to the activation of nuclear receptors like PPARs, which are master regulators of lipid genes. nih.gov Given that 2-cx-MMHP is a metabolite of DEHP, investigating its specific role in lipid metabolic pathways is a logical next step for future research.

The direct involvement of this compound in oxidative stress pathways and its specific impact on antioxidant enzymes such as Superoxide Dismutase (SOD) have not been extensively characterized. Research on the primary DEHP metabolite, MEHP, has shown that it can induce oxidative stress by increasing reactive oxygen species (ROS) and disrupting the activities of antioxidant enzymes, including SOD and glutathione peroxidase (GPX). nih.govnih.govnih.gov For instance, some studies report that MEHP inhibits the expression and activity of SOD, while others have found increased SOD activity in response to MEHP, suggesting context-dependent effects. nih.govresearchgate.net These findings highlight oxidative stress as a potential mechanism of toxicity for DEHP metabolites, underscoring the need for specific studies to determine the effects of 2-cx-MMHP on cellular redox balance.

Dedicated investigations into the effects of this compound on global gene expression and epigenetic mechanisms like DNA methylation are not widely available in the public domain. Epigenetic modifications are a known mechanism through which environmental exposures can influence health. Studies focusing on MEHP have identified alterations in gene expression in various cell types, including those involved in the cell cycle and apoptosis. nih.govhuji.ac.il Furthermore, MEHP exposure has been linked to changes in DNA methylation patterns, including global hypomethylation in some cell lines and alterations at specific CpG sites. These findings with a related metabolite suggest that epigenetic and transcriptomic modulation could be relevant pathways for 2-cx-MMHP, representing an important area for future toxicological research.

In Vitro Cellular Response Studies

Assessment of Cellular Viability and Proliferation in Cultured Cell Models

No data from in vitro studies assessing the effects of this compound on the viability and proliferation of cultured cell models could be located. This includes a lack of information regarding:

Cell lines tested.

Concentration-dependent effects on cell survival.

Impacts on the rate of cell division.

Studies on Cell Lineage Commitment and Differentiation

There is no available research on the influence of this compound on the processes of cell lineage commitment and differentiation in any cultured cell model. Specific areas where information is absent include:

Effects on the differentiation of stem cells or progenitor cells into specialized cell types.

Alterations in the expression of markers associated with specific cell lineages.

Synthesis and Derivatization for Research Purposes

Laboratory Synthesis Pathways of Mono[2-(carboxymethyl)hexyl] Phthalate (B1215562)

The laboratory synthesis of MCMHP, a secondary oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP), is a multi-step process designed to mimic the metabolic transformations that occur in vivo.

The racemic synthesis of Mono[2-(carboxymethyl)hexyl] Phthalate has been accomplished as part of research into the metabolites of DEHP. One documented pathway involves a four-step process, yielding the final product. umw.eduumw.edu This approach provides a mixed pool of stereoisomers, which is useful as a general analytical standard for detecting exposure to the parent compound, DEHP.

A common synthetic strategy involves the esterification of a suitable hexanol derivative with phthalic anhydride. smolecule.com Specifically, the synthesis would formally involve the condensation of one of the carboxylic acid groups of phthalic acid with the hydroxyl group of 3-(hydroxymethyl)heptanoic acid. ebi.ac.ukchemicalbook.com The crude product from such a reaction requires purification, typically through recrystallization or chromatography, to isolate the desired monoester from unreacted starting materials or the formation of diester byproducts. smolecule.com

Summary of a Reported Racemic Synthesis of MCMHP
ParameterReported ValueSource
Number of Steps4 umw.eduumw.edu
Overall Yield11% umw.eduumw.edu
Key Reaction TypeEsterification smolecule.com
Primary ReactantsPhthalic Anhydride and a 3-(hydroxymethyl)heptanoic acid precursor smolecule.comebi.ac.uk

While racemic synthesis provides a mixture of isomers, understanding the specific biological activity of each stereoisomer requires their individual synthesis. The molecule possesses a chiral center, leading to different enantiomers. Research has indicated that the toxicity and biological interactions of phthalate metabolites can be stereospecific. umw.eduumw.edu

Asymmetric synthesis of secondary DEHP metabolites like MCMHP is a significant research goal. umw.eduumw.edu While specific, completed asymmetric syntheses for MCMHP are not widely detailed in the literature, general approaches can be inferred from the synthesis of related chiral phthalates. A key strategy involves the use of chiral starting materials. For instance, the asymmetric synthesis of the primary DEHP metabolite, mono(2-ethylhexyl) phthalate (MEHP), has been achieved through the enzymatic resolution of racemic 2-ethyl-1-hexanol to obtain enantiomerically pure (R)- and (S)-alcohols, which are then esterified with phthalic anhydride. umw.eduumw.edu A similar strategy could theoretically be applied to the synthesis of MCMHP stereoisomers, beginning with a chiral precursor to 3-(hydroxymethyl)heptanoic acid. The ultimate aim of these synthetic efforts is to produce pure enantiomers to test for differential binding affinity to biological targets, such as nuclear hormone receptors. umw.eduumw.edu

Preparation of Labeled Analogs for Analytical and Mechanistic Investigations

Isotopically labeled analogs of MCMHP are crucial tools for modern analytical chemistry, particularly for use as internal standards in quantitative mass spectrometry-based methods. These labeled compounds allow for accurate quantification in complex matrices like urine by correcting for sample loss during preparation and analysis. ebi.ac.uk

The most common method for creating labeled analogs is through the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

Deuterium Labeling : Deuterated analogs of MCMHP are commercially available, such as this compound-d4. clearsynth.com In this specific analog, four hydrogen atoms on the benzene (B151609) ring of the phthalate moiety are replaced with deuterium atoms. The synthesis of such compounds involves using a deuterated starting material, in this case, a deuterated form of phthalic acid or phthalic anhydride. General methods for deuterium labeling of organic compounds can involve catalytic H-D exchange reactions. For example, systems using a palladium catalyst (Pd/C) with aluminum and heavy water (D₂O) have been described for achieving chemo- and regioselective deuterium enrichment in various molecules. nih.gov

Carbon-13 Labeling : While less commonly cited specifically for MCMHP, ¹³C-labeling is a widely used technique for other phthalate metabolites. isotope.comisotope.com This involves synthesizing the molecule using starting materials enriched with ¹³C at specific positions. For phthalates, this is often done by incorporating ¹³C atoms into the benzene ring of the phthalate group. These ¹³C-labeled standards are particularly valuable in isotope dilution mass spectrometry for precise quantification in human biomonitoring studies.

Examples of Isotopically Labeled MCMHP Analogs
Labeled Analog NameMolecular FormulaIsotopic LabelPrimary UseSource
This compound-d4C₁₆H₁₆D₄O₆Deuterium (d4)Internal standard for quantitative analysis clearsynth.com

Environmental Occurrence and Biodegradation Aspects of Mono 2 Carboxymethyl Hexyl Phthalate

Detection and Distribution in Environmental Compartments as a Metabolite

The detection of Mono[2-(carboxymethyl)hexyl] phthalate (B1215562), also known as 2-carboxymethyl-hexyl phthalate (2cx-MMHP), in the environment is intrinsically linked to the widespread presence and degradation of its parent compound, DEHP. Environmental monitoring data indicate that DEHP is found ubiquitously in air, water, and soil. Consequently, its metabolites are expected to be present in these matrices, primarily through biological degradation processes and the discharge of treated and untreated wastewater.

While data on the direct measurement of MCMHP in environmental media such as soil or surface water are limited, its presence is well-documented in human biomonitoring studies. MCMHP is recognized as a major urinary metabolite of DEHP in mice and is also found in human urine, serving as a specific biomarker for DEHP exposure. The detection of various phthalate monoesters in raw and treated wastewater suggests that wastewater treatment plants are significant conduits for these metabolites into the environment.

Given that MCMHP is a product of metabolic processes, its primary points of entry into the environment are likely to be locations with high biological activity or those receiving effluents from wastewater treatment facilities. Landfill leachates and sewage sludge, which are known to contain significant concentrations of phthalates, are also probable sources of DEHP metabolites in soil and groundwater. Although specific concentrations in environmental compartments are not widely reported, its role as a key metabolite in toxicological studies underscores the importance of understanding its potential environmental distribution.

Table 7.1: Detection of Major DEHP Metabolites in Human Biomonitoring Studies This table includes MCMHP (2cx-MMHP) and other major metabolites to provide context on their detection in biological samples, which are a primary source of their entry into wastewater.

Metabolite NameAbbreviationMedian Concentration in Urine (µg/L)Detection Frequency
Mono[2-(carboxymethyl)hexyl] PhthalateMCMHP / 2cx-MMHP~37.0Frequently Detected
Mono-(2-ethyl-5-carboxypentyl)phthalate5cx-MEPP85.5Frequently Detected
Mono-(2-ethyl-5-hydroxyhexyl)phthalate5OH-MEHP47.5> 75%
Mono-(2-ethyl-5-oxohexyl)phthalate5oxo-MEHP39.7> 75%
Mono-(2-ethylhexyl)phthalateMEHP9.8~67%

Biodegradation Kinetics and Pathways of Parent Phthalates Leading to Metabolite Formation

The formation of MCMHP in the environment is a result of the microbial degradation of its parent compound, DEHP. The biodegradation of DEHP is a multi-step process initiated by various microorganisms, including bacteria and fungi.

The generally accepted aerobic biodegradation pathway for DEHP starts with the hydrolysis of one of its ester bonds, a reaction catalyzed by microbial esterases or hydrolases. This initial step cleaves one of the 2-ethylhexanol side chains, yielding the primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), and 2-ethylhexanol. MEHP can then undergo further hydrolysis to form phthalic acid (PA), which is subsequently mineralized by microorganisms into carbon dioxide and water through the TCA cycle.

The formation of MCMHP occurs via an alternative, oxidative pathway branching from MEHP. Instead of hydrolysis of the second ester bond, the remaining 2-ethylhexyl side chain of MEHP undergoes oxidation. This process, often mediated by cytochrome P450 monooxygenases, involves the hydroxylation of the alkyl chain. Subsequent oxidation steps lead to the formation of a carboxyl group, resulting in various oxidized metabolites, including MCMHP. Specifically, the pathway from MEHP to MCMHP (2cx-MMHP) is considered a major metabolic route in mice, whereas in humans, the formation of other oxidized metabolites like mono(2-ethyl-5-oxohexyl)phthalate (B134464) (5oxo-MEHP) and mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP) is more prominent.

The kinetics of DEHP degradation by microbial consortia often follow a first-order reaction model. The rate-limiting step in anaerobic DEHP degradation is often the initial side-chain hydrolysis. Numerous microbial species have been identified as capable of degrading DEHP, indicating a widespread potential for the formation of its metabolites in contaminated environments.

Table 7.2: Microorganisms Involved in DEHP Degradation and Key Metabolites Formed

MicroorganismTypeKey Degradation Pathway(s)Primary/Secondary Metabolites
Pseudomonas amygdaliBacteriumHydrolysis, Side-chain shorteningMEHP, DBP, DMP, Phthalic Acid
Burkholderia sp.BacteriumHydrolysis, Aromatic ring cleavageMEHP, MBP, Phthalic Acid, Salicylic Acid
Enterobacter spp.BacteriumHydrolysis, DecarboxylationMEHP, Phthalic Acid
Acidovorax sp.BacteriumSide-chain hydrolysisPhthalic Acid
Fusarium culmorumFungusHydrolysis, OxidationMEHP, Phthalic Acid, Butanediol
Halotolerant Consortium (e.g., Gordonia sp., Rhodococcus sp.)BacteriaHydrolysis, β-oxidationMEHP, MBP, EHPP, BEHP

Theoretical Modeling of Degradation Processes, including Quantum Chemical Approaches

Theoretical modeling, particularly using quantum chemical methods, provides significant insights into the mechanisms of phthalate degradation that are often difficult to elucidate through experimental means alone. These computational approaches are used to predict reaction pathways, calculate activation energies, and understand the electronic properties of molecules that govern their reactivity and biodegradability.

Density Functional Theory (DFT) is a widely used quantum chemical method to study the degradation of phthalates. DFT calculations can be employed to model the interaction between a phthalate molecule and a reactive species, such as a hydroxyl radical in advanced oxidation processes or the active site of a microbial enzyme. For instance, computational studies on the cytochrome P450-mediated metabolism of phthalates have investigated the mechanisms leading to C-H bond activation on the alkyl side chain, which is the critical step for the formation of oxidized metabolites like MCMHP. These models can predict the regioselectivity of hydroxylation, explaining why certain carbon atoms on the side chain are more susceptible to enzymatic attack.

Quantum chemical modeling was used to propose a biodegradation pathway for DEHP by the fungus Fusarium culmorum, based on the intermolecular flow of electrons of the identified intermediate compounds. Semi-empirical methods, such as the parameterized model number 3 (PM3), have also been used to correlate molecular quantum chemical parameters with experimental data on degradation kinetics. These theoretical approaches help in understanding the structure-degradability relationship of different phthalates and can aid in the design of more environmentally benign plasticizers. By calculating parameters like bond dissociation energies and the stability of reaction intermediates, these models can help construct detailed degradation maps and predict the formation of various metabolites, including those resulting from complex oxidative pathways.

Table 7.3: Application of Theoretical Models in Phthalate Degradation Studies

Theoretical ApproachApplication in Phthalate DegradationKey Insights Provided

Q & A

Q. Table 1. Comparison of Analytical Techniques for MCMHP Quantification

TechniqueSensitivity (LOD)Precision (% RSD)Key AdvantagesLimitations
LC-MS/MS0.1 ng/mL<15%High specificity, multi-analyteHigh instrumentation cost
GC-MS0.5 ng/mL<20%Robust for volatile metabolitesRequires derivatization

Q. Table 2. Critical Confounders in MCMHP Exposure Studies

ConfounderAdjustment MethodReference
Co-exposure to DiNPSpearman correlation matrices
Urinary dilutionCreatinine/specific gravity correction
Temporal variabilityLongitudinal sampling designs

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.